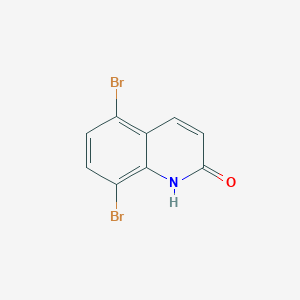

5,8-Dibromoquinolin-2(1H)-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5,8-Dibromoquinolin-2(1H)-one is a derivative of quinoline, an aromatic nitrogen-containing heterocycle. Quinoline and its derivatives are known for their wide range of biological activities, including antimalarial, antimicrobial, antibacterial, antiparasitic, and anticancer properties

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dibromoquinolin-2(1H)-one typically involves the bromination of quinoline derivatives. One common method is the bromination of 8-hydroxyquinoline or 8-aminoquinoline, which yields a mixture of mono and dibromo derivatives . The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a suitable solvent like acetic acid or chloroform.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the bromination reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.

化学反应分析

Reaction Types

5,8-Dibromoquinolin-2(1H)-one participates in diverse chemical reactions due to its structural features:

-

Two bromine substituents (5 and 8 positions) acting as leaving groups for substitution.

-

Carbonyl group (2-position) enabling electrophilic aromatic substitution and cyclization.

Oxidative Aromatization

Cyclization reactions involving dibromoquinolines can lead to aromatic systems. For instance, in related studies, iodine-mediated oxidative aromatization of dihydroquinolin-4(1H)-ones yields fully aromatic quinolines . This suggests analogous pathways for this compound under oxidizing conditions.

Cross-Coupling Reactions

Transition-metal catalysts like Pd(0) enable cross-coupling with arylboronic acids. In similar dibromoquinoline derivatives, PdCl₂(PPh₃)₂ with tricyclohexylphosphine ligands facilitates efficient coupling, achieving high yields in short reaction times (e.g., 3 hours) .

Bromination Pathways

While direct bromination data for this compound is unavailable, studies on analogous quinolines reveal:

-

Electrophilic bromination using Br₂ in inert solvents (CHCl₃, CH₂Cl₂) at room temperature .

-

Directed bromination influenced by substituents (e.g., hydroxyl or amino groups) to achieve regioselectivity .

Cyclization and Coupling

In related systems, cyclization of substituted benzaldehyde derivatives with amines forms dihydroquinolin-4(1H)-ones, which undergo oxidative aromatization . For this compound, analogous cyclization could occur via:

-

Phenoxide formation under basic conditions (e.g., NaOH in methanol) .

-

Intermolecular attack leading to ring closure.

Oxidation and Reduction

Oxidation of hydroquinolinol derivatives to diones is achievable with H₂SO₄/HNO₃ mixtures . For this compound:

-

Reduction of carbonyl groups could yield dihydroquinolin-2(1H)-ones using LiAlH₄ or NaBH₄.

Bromination

A plausible synthesis involves electrophilic bromination of quinolin-2(1H)-one:

-

Substrate preparation : Quinolin-2(1H)-one is brominated using Br₂ in CHCl₃ with Fe or AlCl₃ as catalysts .

-

Regioselectivity : The carbonyl group directs bromine to positions 5 and 8.

Functionalization via Coupling

Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with arylboronic acids under optimized conditions (e.g., PdCl₂(PPh₃)₂, DMF/H₂O, K₂CO₃) enables functionalization at bromine sites .

Reaction Conditions and Yields

Spectroscopic and Analytical Data

For related compounds, ¹H NMR and ¹³C NMR are used to confirm substitution patterns and oxidation states . For example:

Biological and Functional Implications

While direct biological data for this compound is limited, analogous dibromoquinolines exhibit:

-

Anticancer activity via STAT3 inhibition (e.g., ZSW in TNBC cells) .

-

Antimicrobial properties against Gram-positive and Gram-negative bacteria.

Structural Analogues and Comparisons

科学研究应用

5,8-Dibromoquinolin-2(1H)-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

Biology: Investigated for its potential antimicrobial and anticancer activities.

Industry: Used in the synthesis of materials for electronic devices and other industrial applications.

作用机制

The exact mechanism of action of 5,8-Dibromoquinolin-2(1H)-one is not well-documented. like other quinoline derivatives, it is likely to interact with various molecular targets and pathways. For example, it may inhibit enzymes or interfere with DNA replication in microbial cells, leading to its antimicrobial effects.

相似化合物的比较

Similar Compounds

- 5,7-Dibromo-8-hydroxyquinoline

- 5,7-Dibromo-8-aminoquinoline

- 5-Bromo-8-methoxyquinoline

Uniqueness

5,8-Dibromoquinolin-2(1H)-one is unique due to the specific positioning of the bromine atoms, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

属性

分子式 |

C9H5Br2NO |

|---|---|

分子量 |

302.95 g/mol |

IUPAC 名称 |

5,8-dibromo-1H-quinolin-2-one |

InChI |

InChI=1S/C9H5Br2NO/c10-6-2-3-7(11)9-5(6)1-4-8(13)12-9/h1-4H,(H,12,13) |

InChI 键 |

NKYVANWZRPJLAE-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=O)NC2=C(C=CC(=C21)Br)Br |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。